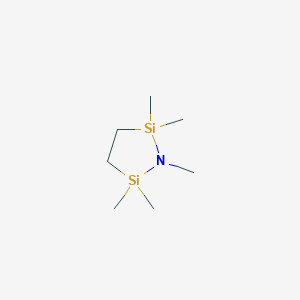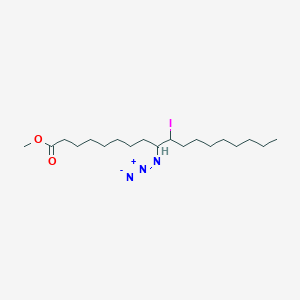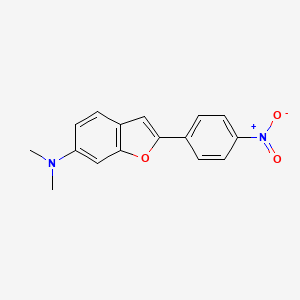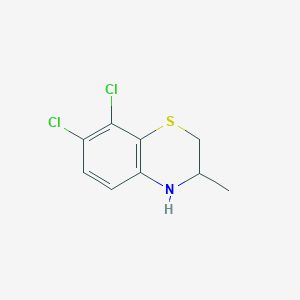
1-Aza-2,5-disilacyclopentane, 1,2,2,5,5-pentamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aza-2,5-disilacyclopentane, 1,2,2,5,5-pentamethyl- is a chemical compound with the molecular formula C₆H₁₇NSi₂ and a molecular weight of 159.3769 g/mol . This compound is characterized by the presence of silicon and nitrogen atoms within a five-membered ring structure, making it a unique organosilicon compound.
Vorbereitungsmethoden
The synthesis of 1-Aza-2,5-disilacyclopentane, 1,2,2,5,5-pentamethyl- involves several steps. One common method includes the reaction of hexamethyldisilazane with a suitable halogenated compound under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Aza-2,5-disilacyclopentane, 1,2,2,5,5-pentamethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen and silicon atoms in the ring can participate in substitution reactions, often with halogenated reagents.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Aza-2,5-disilacyclopentane, 1,2,2,5,5-pentamethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of specialty polymers and as a component in advanced materials.
Wirkmechanismus
The mechanism by which 1-Aza-2,5-disilacyclopentane, 1,2,2,5,5-pentamethyl- exerts its effects involves its ability to form stable complexes with various substrates. The silicon and nitrogen atoms in the ring can coordinate with different molecular targets, influencing their reactivity and stability. This coordination ability is crucial in its applications in catalysis and material science .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Aza-2,5-disilacyclopentane, 1,2,2,5,5-pentamethyl- include:
1-(3-Bromopropyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane: This compound has a similar ring structure but with a bromopropyl substituent.
2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane-1-propyl magnesium bromide: This compound includes a magnesium bromide group, making it useful in different chemical reactions.
The uniqueness of 1-Aza-2,5-disilacyclopentane, 1,2,2,5,5-pentamethyl- lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
91166-56-2 |
|---|---|
Molekularformel |
C7H19NSi2 |
Molekulargewicht |
173.40 g/mol |
IUPAC-Name |
1,2,2,5,5-pentamethyl-1,2,5-azadisilolidine |
InChI |
InChI=1S/C7H19NSi2/c1-8-9(2,3)6-7-10(8,4)5/h6-7H2,1-5H3 |
InChI-Schlüssel |
FANRZBLWPQTCDE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1[Si](CC[Si]1(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)

![2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B14348026.png)


![6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one](/img/structure/B14348035.png)


![N,N-dipropyl-6,7,8,9-tetrahydrobenzo[g][1]benzofuran-8-amine](/img/structure/B14348063.png)
![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]dimethanediimine](/img/structure/B14348064.png)
![(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone](/img/structure/B14348071.png)

methanone](/img/structure/B14348083.png)

